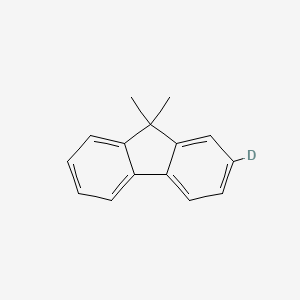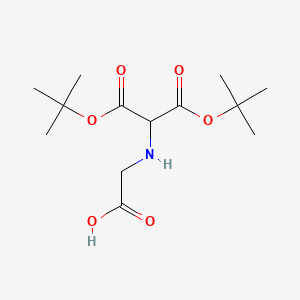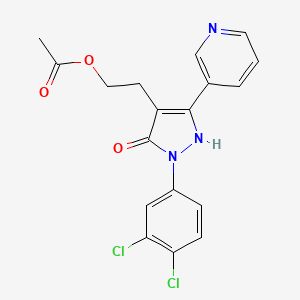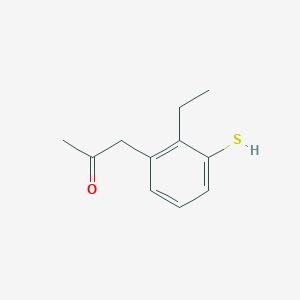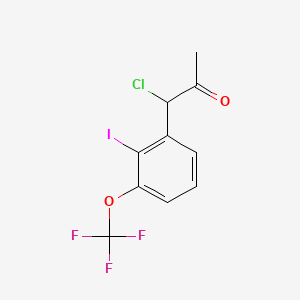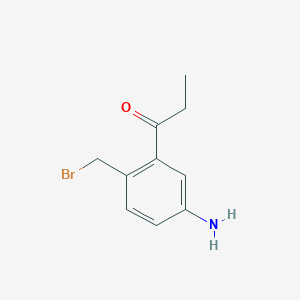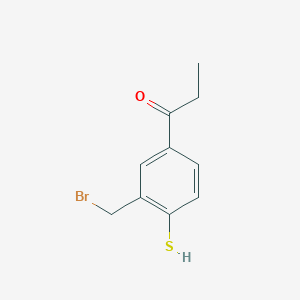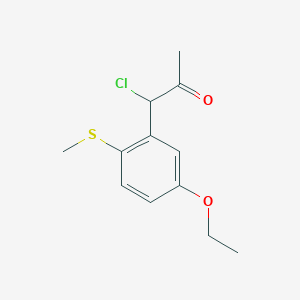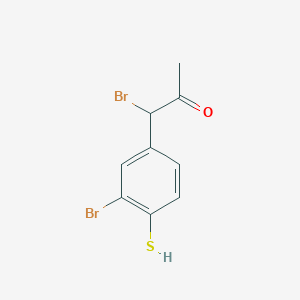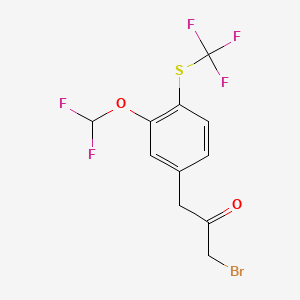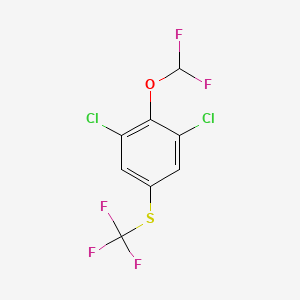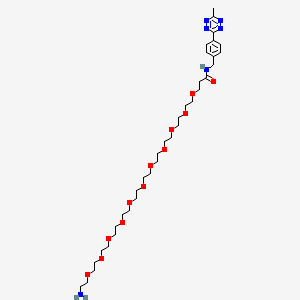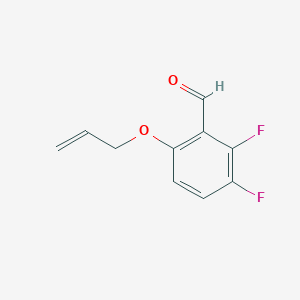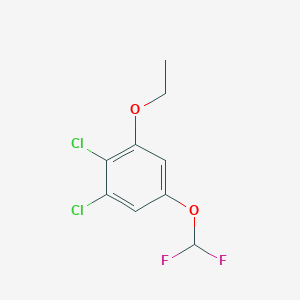
1,2-Dichloro-5-difluoromethoxy-3-ethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dichloro-5-difluoromethoxy-3-ethoxybenzene is an organic compound with the molecular formula C9H8Cl2F2O2 and a molecular weight of 257.06 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, a difluoromethoxy group, and an ethoxy group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-5-difluoromethoxy-3-ethoxybenzene typically involves the following steps:
Etherification: The formation of the ethoxy group through the reaction of an alcohol with an appropriate reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and etherification processes under controlled conditions to ensure high yield and purity. Specific details on the industrial methods are proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
1,2-Dichloro-5-difluoromethoxy-3-ethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: Where one or more substituents on the benzene ring are replaced by other groups.
Oxidation and Reduction Reactions: Involving changes in the oxidation state of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Using reagents such as sodium hydroxide or potassium hydroxide.
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while oxidation and reduction reactions may produce different oxidized or reduced forms of the compound.
科学的研究の応用
1,2-Dichloro-5-difluoromethoxy-3-ethoxybenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-Dichloro-5-difluoromethoxy-3-ethoxybenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Cellular Processes: Affecting processes such as cell signaling, gene expression, and protein synthesis.
類似化合物との比較
Similar Compounds
1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene: Similar structure but with a fluorine atom instead of an ethoxy group.
1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene: Similar structure but with different positions of chlorine and fluorine atoms.
Uniqueness
1,2-Dichloro-5-difluoromethoxy-3-ethoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C9H8Cl2F2O2 |
|---|---|
分子量 |
257.06 g/mol |
IUPAC名 |
1,2-dichloro-5-(difluoromethoxy)-3-ethoxybenzene |
InChI |
InChI=1S/C9H8Cl2F2O2/c1-2-14-7-4-5(15-9(12)13)3-6(10)8(7)11/h3-4,9H,2H2,1H3 |
InChIキー |
XBPYHVBWPYPBOY-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=CC(=C1)OC(F)F)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


